1,3,5-Tri(pyridin-4-yl)benzene
Overview
Description
1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the chemical formula C21H15N3 . It consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of 1,3,5-Tri(pyridin-4-yl)benzene is complex and typically involves multi-step reactions . The process begins with the introduction of three pyridyl functional groups onto the benzene ring through nucleophilic aromatic substitution reactions. Further chemical transformations are then carried out in a stepwise manner to obtain the final product .Molecular Structure Analysis
The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. The molecular weight of 1,3,5-Tri(pyridin-4-yl)benzene is 309.36 .Chemical Reactions Analysis
1,3,5-Tri(pyridin-4-yl)benzene can act as a coordinating ligand to form complexes with transition metal ions. It can also be used to prepare polymers through coordination polymerization reactions .Physical And Chemical Properties Analysis
1,3,5-Tri(pyridin-4-yl)benzene has a predicted density of 1.167±0.06 g/cm3 , a melting point of >300 °C , and a boiling point of 488.6±40.0 °C .Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes
- Application: This compound can be employed as a component in the synthesis of luminescent materials, including OLEDs or fluorescent dyes for sensing and imaging applications .
- Results: The outcomes would also depend on the specific application. In general, the use of this compound can enhance the performance of OLEDs or the sensitivity of fluorescent dyes .
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Organic Photovoltaics (OPV)
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Coordination Chemistry and Coordination Polymers
- Application: It is mainly used in organic synthesis for coordination chemistry and the preparation of coordination polymers . It can act as a coordinating ligand to form complexes with transition metal ions, and through coordination polymerization reactions, polymers can be prepared .
- Method: The preparation method of this compound is relatively complex and usually involves multi-step reactions .
- Results: This compound has potential application value in material science and catalytic chemistry .
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Electron-Transport Layer and Hole-Blocking Layer Material
- Application: With a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups, 1,3,5-Tri(pyridin-4-yl)benzene is widely used as an electron-transport layer and hole-blocking layer material in organic electronic devices .
- Results: The use of this compound can enhance the performance of organic electronic devices, such as OLEDs, OPV and perovskite solar cells .
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Catalysts
- Application: The unique structure of 1,3,5-Tri(pyridin-4-yl)benzene offers diverse applications, including its use as a catalyst.
- Results: The use of this compound can enhance the efficiency of certain chemical reactions.
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Supramolecular Assemblies
- Application: 1,3,5-Tri(pyridin-4-yl)benzene can be used in the formation of supramolecular assemblies.
- Results: The use of this compound can lead to the formation of novel supramolecular structures with potential applications in various fields.
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Organic Synthesis
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Preparation of Coordination Compounds
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Preparation of Polymers
Future Directions
properties
IUPAC Name |
4-(3,5-dipyridin-4-ylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLKBAJUGKDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514384 | |
Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(pyridin-4-yl)benzene | |
CAS RN |
170165-84-1 | |
Record name | 4,4',4''-(Benzene-1,3,5-triyl)tripyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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